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Compound of Interest

N-benzyl-2-chloro-N-(2-
Compound Name:
phenylethyl)propanamide

CAS No.: 731011-97-5

Cat. No.: B3429211

Get Quote

Introduction & Mechanism of Action

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a reactive electrophile belonging to the

-chloroamide class. Unlike non-covalent ligands, this molecule acts via S-alkylation, forming
irreversible thioether bonds with solvent-exposed cysteine residues on target proteins.

o Primary Target: TRPA1 lon Channel.[1][2][3] The compound mimics the activity of established
agonists like chloroacetanilide and mustard oil. It activates the channel by covalently
modifying N-terminal cytoplasmic cysteine residues (specifically C621, C641, and C665 in
human TRPA1), inducing a conformational change that opens the pore to Ca

influx.

e Secondary Application:Covalent Fragment Screening. Due to its moderate molecular weight
(~301.8 g/mol ) and specific "warhead" (2-chloropropanamide), it serves as a chemical probe
to map ligandable cysteines in the proteome.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3429211#bc-rfq
https://www.benchchem.com/product/b3429211/docs?utm_src=pdf-body#application-note-characterization-of-n-benzyl-2-chloro-n-2-phenylethyl-propanamide
https://www.ncbi.nlm.nih.gov/books/NBK5237/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1248558/full
https://www.researchgate.net/figure/Examples-of-TRPA1-antagonists-HC-030031-AP18-and-A-967079-are-currently-the-most_fig3_271708953
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chemical Handling & Stability

e Solubility: Soluble in DMSO (>10 mM) and Ethanol.

 Stability Warning: The
-chloro moiety is susceptible to hydrolysis in basic aqueous buffers (pH > 8.0).
o Best Practice: Prepare fresh stocks in anhydrous DMSO.

o Working Solutions: Dilute into neutral buffers (PBS pH 7.4) immediately prior to use. Avoid
buffers containing DTT or

-mercaptoethanol, as these thiols will quench the compound before it reaches the
biological target.

Core Experimental Protocols
Protocol A: Intrinsic Reactivity Assay (GSH Trapping)

Objective: To quantify the electrophilic reactivity (

) of the compound. This control is essential to distinguish specific target engagement from
indiscriminate protein alkylation (toxicity).

Principle: The compound is incubated with Glutathione (GSH).[4] The rate of adduct formation
is monitored via LC-MS or UV-Vis.

Materials:

Test Compound (10 mM in DMSO)

Reduced Glutathione (GSH) (freshly prepared 10 mM in PBS)

Internal Standard (e.g., Caffeine or Warfarin)

LC-MS/MS system

Step-by-Step Methodology:
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e Reaction Setup: In a HPLC vial, prepare the reaction mixture:

o

PBS (pH 7.4): 980 puL

[¢]

GSH Stock: 10 pL (Final: 100 pM)

[¢]

Test Compound: 10 pL (Final: 10 puM)

[e]

Note: Maintain a 10:1 GSH:Compound ratio to ensure pseudo-first-order kinetics.
 Incubation: Incubate at 37°C in a thermomixer.
o Sampling: At

min, remove 50 pL aliquots.

e Quenching: Immediately add 50 pL of 1% Formic Acid in Acetonitrile to stop the reaction.
e Analysis: Inject onto LC-MS. Monitor the depletion of the parent ion (

302 [M+H]
) and the appearance of the GSH-adduct (
609 [M+GSH-HCI]
).
» Calculation: Plot

vs. time. The slope represents

Data Output Table:

Parameter Value (Example) Interpretation
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(GSH) | 45 min | Moderate reactivity; suitable for cellular probes. | |

(PBS) | > 24 hours | Chemically stable in absence of nucleophiles. | | Adduct Mass | +305 Da |
Confirms mono-alkylation of GSH. |

Protocol B: TRPAL Functional Assay (Calcium Flux)

Objective: To validate biological activity and determine potency (

) in a cellular system.

Materials:

Cell Line: HEK293 stably expressing human TRPA1 (HEK-hTRPAL).

Control: AITC (Allyl isothiocyanate) as a positive control.

Antagonist: HC-030031 (Specific TRPAL blocker).

Dye: Fluo-4 AM (Calcium indicator).

Step-by-Step Methodology:

o Seeding: Plate HEK-hTRPAL cells in poly-D-lysine coated 96-well black plates (50,000
cells/well). Incubate overnight.

e Dye Loading:

o Remove media. Wash once with HBSS buffer.

o Add 100 pL/well of Fluo-4 AM loading solution (4 uM Fluo-4 + 0.04% Pluronic F-127 in
HBSS).

o Incubate 45 min at 37°C in dark.

o Baseline: Wash cells 3x with HBSS to remove extracellular dye. Incubate 15 min at RT for
de-esterification.

e Compound Addition (On-line):
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o Place plate in FLIPR or FlexStation reader.
o Record baseline fluorescence (

) for 30 seconds.
o Inject 50 pL of 3x concentrated Test Compound (Final concentrations: 0.1 uM — 100 puM).

» Measurement: Monitor fluorescence emission (Ex 494 nm / Em 516 nm) for 180 seconds.

o Specificity Check: Pre-incubate a separate set of wells with 10 uM HC-030031 for 10 min
before adding the test compound. The signal should be abolished.

Visualization of Mechanisms
Figure 1: Electrophilic Covalent Modification Pathway

This diagram illustrates the chemical reaction between the

-chloroamide warhead and a cysteine thiol (GSH or Protein).
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Caption: Mechanism of S-alkylation. The nucleophilic thiol attacks the

-carbon, displacing chloride to form a stable thioether bond.

Figure 2: TRPA1 Activation Logic

This flowchart details the biological signaling cascade triggered by the compound.
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Caption: TRPAL1 Activation Pathway. The compound covalently modifies cytoplasmic cysteines,
gating the channel open for Calcium entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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